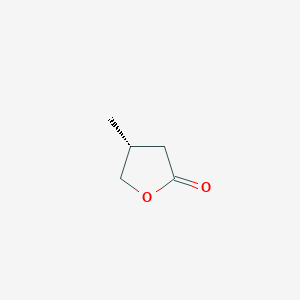

(R)-4-Methyldihydrofuran-2(3H)-one

Overview

Description

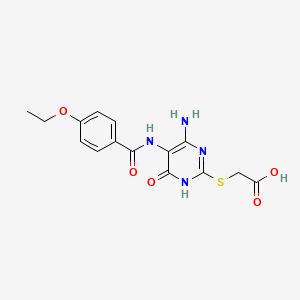

“®-4-Methyldihydrofuran-2(3H)-one” is a chemical compound with the molecular formula C5H8O2 . It is a key intermediate in the diastereoselective synthesis of Brivaracetam, an active ingredient with antiepileptic properties belonging to the racetam family .

Synthesis Analysis

The synthesis of “®-4-Methyldihydrofuran-2(3H)-one” involves a series of chemical reactions. The process starts with the addition of a solution of H5IO6 to a solution of ®-2-benzylpentyl acetate in CCl4 and CH3CN at 0 °C . The mixture is then stirred vigorously for 20 hours at room temperature . The reaction is quenched with Et2O, and the mixture is extracted with Et2O . The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and filtered . The solvent is removed, and the residue is purified by column chromatography on silica gel and distillation .Molecular Structure Analysis

The molecular structure of “®-4-Methyldihydrofuran-2(3H)-one” is represented by the formula C5H8O2 . Further analysis of the molecular structure can be done using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “®-4-Methyldihydrofuran-2(3H)-one” include the reaction of ®-2-benzylpentyl acetate with H5IO6 in a mixture of CCl4 and CH3CN . This is followed by the addition of RuCl3·nH2O, stirring, quenching, extraction, washing, drying, filtering, and purification .Physical and Chemical Properties Analysis

“®-4-Methyldihydrofuran-2(3H)-one” is a yellow oily liquid, slightly soluble in chloroform, methanol, and ethanol . It needs to be stored at 2-8°C . The boiling point is predicted to be 226.3±8.0 °C, and the density is predicted to be 0.983±0.06 g/cm3 .Scientific Research Applications

Endoplasmic Reticulum Stress Protection : A compound related to (R)-4-Methyldihydrofuran-2(3H)-one has shown protective activity against endoplasmic reticulum (ER) stress-dependent cell death. This finding suggests potential applications in addressing conditions related to ER stress (Choi et al., 2009).

Synthesis of Novel Compounds : this compound has been utilized in the synthesis of novel compounds, such as dimethylmatairesinol analogues. This highlights its role as a versatile starting material in chemical synthesis (Alizadeh et al., 2015).

Antibacterial Activity Research : This compound was used in the synthesis of a putative antibacterial and antifungal agent, showcasing its role in developing new antimicrobial agents (Cao et al., 2015).

Organic Synthesis : It's been involved in the direct synthesis of organic compounds like 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans, illustrating its significance in organic chemistry (Bacchi et al., 2004).

Solar Energy Storage and Hydrogen Production : The compound has been part of research in solar energy storage and hydrogen production, demonstrating its potential in renewable energy technologies (Mann et al., 1977).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(4R)-4-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZLTHLQMAFAPA-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2818277.png)

![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B2818279.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B2818284.png)

![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)

![3-(4-Methoxyphenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B2818297.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)